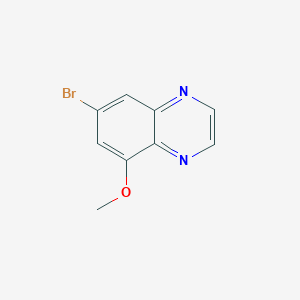

7-Bromo-5-methoxyquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-methoxyquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-13-8-5-6(10)4-7-9(8)12-3-2-11-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGHKNIWEIEFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=NC=CN=C12)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 7 Bromo 5 Methoxyquinoxaline

Electrophilic Aromatic Substitution Reactions

The quinoxaline (B1680401) ring system is inherently electron-deficient, which generally deactivates it towards electrophilic aromatic substitution (EAS). However, the reactivity and regioselectivity of such reactions on 7-Bromo-5-methoxyquinoxaline (B6192759) are significantly influenced by the substituents on the benzene (B151609) portion of the scaffold. The methoxy (B1213986) group at C-5 is a powerful activating group that donates electron density through resonance, while the bromine at C-7 is a deactivating group due to its inductive electron withdrawal. Both groups are ortho, para-directing.

The directing effects of these substituents compete to determine the position of incoming electrophiles. The potential sites for substitution are C-6 and C-8.

At C-6: This position is ortho to the activating methoxy group and meta to the deactivating bromo group.

At C-8: This position is para to the activating methoxy group and ortho to the deactivating bromo group.

Generally, the activating effect of the methoxy group is stronger than the deactivating effect of the bromine. The para-directing effect of the methoxy group to the C-8 position is typically strong. However, the steric hindrance from the adjacent nitrogen atom in the pyrazine (B50134) ring and the ortho-bromo group might influence the accessibility of this site. Therefore, the substitution at C-6, being strongly activated by the adjacent methoxy group and less sterically hindered, is also a highly probable outcome. The precise regioselectivity would likely depend on the specific electrophile and reaction conditions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 7-Bromo-5-methoxy-6-nitroquinoxaline or 7-Bromo-5-methoxy-8-nitroquinoxaline | The methoxy group strongly activates the ortho (C-6) and para (C-8) positions. dalalinstitute.com |

| Halogenation | Br₂/FeBr₃ | 7-Bromo-6-bromo-5-methoxyquinoxaline or 7,8-Dibromo-5-methoxyquinoxaline | The directing effects of the -OMe and -Br groups determine the outcome. dalalinstitute.combaranlab.org |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely substitution at C-6 | The quinoxaline nitrogen atoms may complex with the Lewis acid, deactivating the ring system. The C-6 position is sterically more accessible than C-8. |

Nucleophilic Displacement Reactions at the Bromine Center

The bromine atom at the C-7 position is a key handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse range of derivatives. The C-Br bond is more susceptible to oxidative addition by a palladium(0) catalyst than any C-H or C-O bonds in the molecule, ensuring high chemoselectivity.

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Heck Coupling: Reaction with alkenes.

These transformations are widely used for functionalizing halogenated heterocycles. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 2: Representative Nucleophilic Displacement Reactions

| Reaction Name | Nucleophile | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 7-Aryl-5-methoxyquinoxaline |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 7-Amino-5-methoxyquinoxaline |

| Sonogashira Coupling | Terminal alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Alkynyl-5-methoxyquinoxaline |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄, LiCl | 7-Alkyl/Aryl-5-methoxyquinoxaline |

Transformations Involving the Methoxy Group

The methoxy group at C-5 is an ether linkage that can be cleaved to unveil a hydroxyl group, yielding 7-bromoquinoxalin-5-ol. This transformation is typically achieved under strong acidic conditions or with Lewis acids.

Common reagents for demethylation include:

Boron Tribromide (BBr₃): A powerful and common Lewis acid for cleaving aryl methyl ethers. The reaction is usually performed at low temperatures in an inert solvent like dichloromethane.

Hydrobromic Acid (HBr): A strong protic acid that can cleave ethers, often requiring high temperatures.

This demethylation provides access to a new functional group, the hydroxyl group, which can be further modified, for example, through O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.

Oxidative and Reductive Transformations of the Quinoxaline Ring System

The pyrazine part of the quinoxaline core is susceptible to both oxidation and reduction.

Oxidation: The two nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides. Treatment with a strong oxidizing agent, such as a complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH₃CN) or peroxy acids like m-CPBA, can yield the corresponding this compound 1-oxide or 1,4-dioxide. organic-chemistry.org Quinoxaline N-oxides are valuable intermediates in their own right, as the N-oxide functionality can activate the heterocyclic ring for different substitution patterns. organic-chemistry.org

Reduction:

Dehalogenation: The bromine atom can be removed (reductive dehalogenation) using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or treatment with a hydride source. This would yield 5-methoxyquinoxaline (B94556).

Ring Reduction: The pyrazine ring can be reduced. For instance, catalytic hydrogenation under more forcing conditions can lead to the reduction of the pyrazine ring to form a tetrahydroquinoxaline derivative. Visible-light-mediated methods using specific photocatalysts are also employed for the deoxygenation of N-heterocyclic N-oxides. nih.gov

Chemo- and Regioselective Functionalization Studies

The presence of multiple distinct reactive sites on this compound makes chemo- and regioselectivity crucial considerations in its synthetic application.

Chemoselectivity: Chemists can selectively target one functional group while preserving others. For example, palladium-catalyzed cross-coupling reactions are highly chemoselective for the C-Br bond, leaving the methoxy group and the quinoxaline ring's C-H bonds untouched under standard conditions. Conversely, ether cleavage with BBr₃ is selective for the methoxy group without affecting the C-Br bond.

Regioselectivity: In reactions where multiple isomers could form, such as electrophilic aromatic substitution, the electronic and steric properties of the existing substituents direct the outcome. As discussed in section 3.1, EAS is predicted to occur at the C-6 or C-8 positions. In cases of polyhalogenated quinoxalines, nucleophilic aromatic substitution (SNAr) can be highly regioselective, with substitution often occurring at the most electron-deficient carbon atom. organic-chemistry.orgresearchgate.net For this compound, having only one halogen, nucleophilic displacement is inherently regioselective at the C-7 position. Subsequent functionalization would depend on the newly introduced group and its directing effects.

The ability to perform these selective transformations makes this compound a valuable and versatile building block in the synthesis of more complex molecules for various applications in materials science and medicinal chemistry. nih.gov

Spectroscopic and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including connectivity and spatial relationships.

¹H and ¹³C NMR for Structural Assignment

¹H NMR: The proton NMR spectrum of 7-Bromo-5-methoxyquinoxaline (B6192759) would provide crucial information about the number and chemical environment of the hydrogen atoms. The aromatic region would be of particular interest. Based on the substitution pattern, three distinct aromatic proton signals would be expected. The proton at C2 and C3 of the quinoxaline (B1680401) ring system would likely appear as singlets or doublets depending on their coupling. The proton at C6 and C8 would also give rise to distinct signals, with their chemical shifts influenced by the adjacent methoxy (B1213986) and bromo groups. The methoxy group would exhibit a characteristic singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, nine distinct signals would be anticipated in the aromatic region, corresponding to the carbons of the quinoxaline core, in addition to a signal for the methoxy carbon. The chemical shifts of the carbons would be indicative of their electronic environment. For instance, the carbon atom attached to the electronegative bromine (C7) would be significantly shielded, while the carbon attached to the oxygen of the methoxy group (C5) would be deshielded.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-2 | 8.5 - 8.8 | C-2: 145 - 150 |

| H-3 | 8.5 - 8.8 | C-3: 145 - 150 |

| H-6 | 7.0 - 7.3 | C-6: 110 - 115 |

| H-8 | 7.5 - 7.8 | C-8: 120 - 125 |

| -OCH₃ | 3.9 - 4.1 | -OCH₃: 55 - 60 |

| C-4a: 140 - 145 | ||

| C-5: 155 - 160 | ||

| C-7: 115 - 120 | ||

| C-8a: 135 - 140 |

Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, COSY would help to confirm the connectivity between adjacent aromatic protons, if any coupling exists.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the entire molecular structure. For example, correlations from the methoxy protons would confirm their attachment to C5.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₇BrN₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The calculated exact mass is approximately 237.9796 g/mol .

The mass spectrum would also display a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio), resulting in two peaks of almost equal intensity separated by two mass units (M+ and M+2).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide insights into the compound's structure. Common fragmentation pathways for this compound could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a carbonyl group (CO), or the cleavage of the bromine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N (in quinoxaline ring) | Stretching | 1600 - 1650 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (methoxy) | Asymmetric Stretching | 1200 - 1275 |

| C-O (methoxy) | Symmetric Stretching | 1000 - 1050 |

| C-Br | Stretching | 500 - 600 |

These absorption bands would provide clear evidence for the presence of the quinoxaline core, the methoxy group, and the bromine substituent.

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles.

This analysis would confirm the planarity of the quinoxaline ring system and determine the conformation of the methoxy group relative to the ring. Furthermore, it would reveal details about the intermolecular interactions in the solid state, such as π-π stacking between the aromatic rings and any potential halogen bonding involving the bromine atom, which govern the crystal packing.

Vibrational Spectroscopy and Raman Scattering Analysis

Raman spectroscopy is a form of vibrational spectroscopy that is complementary to IR spectroscopy. hmdb.cabhu.ac.in While IR spectroscopy measures the absorption of light due to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy measures the inelastic scattering of light resulting from changes in the polarizability of the molecule. bhu.ac.in

For this compound, certain vibrational modes may be weak or absent in the IR spectrum but strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the quinoxaline ring system are often more intense in the Raman spectrum. Analyzing both IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry optimization using DFT calculates the lowest energy arrangement of atoms in a molecule, providing its most stable three-dimensional structure. For a related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, DFT calculations revealed an almost planar molecular structure. nih.gov In such an analysis, the benzene (B151609) and pyrimidine (B1678525) rings were found to be essentially coplanar. nih.gov A similar planarity would be expected for the core quinoxaline (B1680401) ring system of 7-Bromo-5-methoxyquinoxaline (B6192759). This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. The electronic structure, which describes the distribution of electrons within the optimized geometry, can then be analyzed to understand charge distribution, polarity, and potential sites for chemical reactions.

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For the analogous compound 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, DFT calculations at the B3LYP/6-311++G(d,p) level determined the energies of the frontier orbitals. nih.gov These calculations provide a model for what could be expected for this compound.

| Parameter | Value (eV) | Reference |

|---|---|---|

| EHOMO | -6.4559 | nih.gov |

| ELUMO | -1.6351 | nih.gov |

| Energy Gap (ΔE) | 4.8208 | nih.gov |

Data for the analogous compound 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. nih.gov

The relatively high value of the band gap for this related molecule indicates its high stability. nih.gov The energies of the HOMO and LUMO are also used to calculate other reactivity descriptors, such as chemical hardness, softness, and electrophilicity. researchgate.net Substituents like the bromo and methoxy (B1213986) groups in this compound play a key role in tuning these frontier orbital energy levels. rsc.org

Computational methods, including DFT and machine learning models, can predict spectroscopic parameters with increasing accuracy. escholarship.org The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a long-standing challenge in chemoinformatics. nih.gov These predictions rely on accurately representing the chemical environment of each nucleus, as factors like electron density and magnetic anisotropy from nearby chemical bonds influence the chemical shift. nih.govucl.ac.uk Modern approaches can even account for solvent effects to improve prediction accuracy. nih.govliverpool.ac.uk

UV-Vis absorption spectra are related to electronic transitions between molecular orbitals. The HOMO-LUMO energy gap calculated via DFT provides a first approximation of the lowest energy electronic transition, which corresponds to the absorption of light. researchgate.net Analysis of the orbitals involved in these transitions can provide insight into the nature of the absorption bands (e.g., π-π* transitions).

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physical, chemical, or biological properties. unimore.itmdpi.com This approach uses calculated molecular descriptors to build mathematical models that can predict properties for new or untested compounds. unimore.it

Developing a QSPR model for this compound and its analogues would involve several steps:

Data Set Compilation : Gathering experimental data for a series of related quinoxaline derivatives for a property of interest (e.g., boiling point, solubility, receptor binding affinity). unimore.it

Descriptor Calculation : Computing a wide range of molecular descriptors for each molecule in the series. These can include constitutional, topological, geometric, and quantum-chemical descriptors. unimore.itmdpi.com For example, the maximum net atomic charge is a quantum chemical descriptor that can characterize a molecule's structure. mdpi.com

Model Development : Using statistical methods, such as multiple linear regression or machine learning algorithms, to create a mathematical equation linking a subset of the most relevant descriptors to the property being studied. unimore.itplos.org

Validation : Testing the model's predictive power using both internal and external validation techniques to ensure its reliability. unimore.it

Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides detailed information on the conformational changes and dynamic behavior of molecules. nih.govfrontiersin.org

For this compound, MD simulations could be employed to:

Investigate its conformational flexibility, particularly the rotation of the methoxy group.

Simulate its behavior in different solvents to understand solvation effects and solubility.

Model its interaction with a biological target, such as a protein or enzyme, to explore its binding mode and stability within the active site. nih.gov

Study the structure and dynamics of the compound in mixtures with other substances, such as ionic liquids or alcohols. rsc.org

MD simulations bridge the gap between static molecular structures and dynamic biological or chemical processes, offering insights that are often inaccessible through experimental means alone. frontiersin.org

Reaction Mechanism Studies through Computational Approaches

Computational methods are instrumental in elucidating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and transition states.

For the synthesis of quinoxaline derivatives, computational studies can model reaction pathways, such as the condensation of o-phenylenediamines with dicarbonyl compounds, which is a common route to the quinoxaline core. For a specific compound like this compound, DFT calculations could be used to:

Calculate the activation energies for different steps in a proposed synthetic route.

Determine the thermodynamic stability of intermediates and products.

Investigate the role of catalysts in the reaction.

Explore potential side reactions and predict product distributions.

Furthermore, computational approaches can be used to study the mechanisms of the compound's potential functions, such as its antioxidant activity, by modeling its reactions with free radicals. researchgate.net These theoretical studies provide a deeper understanding of the compound's reactivity and can guide the optimization of synthetic procedures.

Advanced Research Applications of 7 Bromo 5 Methoxyquinoxaline and Its Derivatives

Applications in Materials Science

The quinoxaline (B1680401) core, a fused heterocyclic system of benzene (B151609) and pyrazine (B50134) rings, is electron-deficient, which imparts valuable electronic and photophysical properties to its derivatives. These properties are tunable through the introduction of various substituents, making quinoxalines promising candidates for a range of materials science applications.

Organic Semiconductors and Electronic Devices (e.g., OFETs, OLEDs)

Derivatives of quinoxaline have been incorporated into conjugated polymers and small molecules designed for semiconductor applications. The performance of these materials is highly dependent on their molecular structure, which influences their charge transport properties and energy levels.

| Quinoxaline Derivative Type | Potential Application | Relevant Properties |

| Donor-Acceptor Copolymers | Organic Photovoltaics (OPVs) | Tunable bandgap, good charge mobility |

| Fused Quinoxaline Systems | Organic Field-Effect Transistors (OFETs) | High electron affinity, ordered molecular packing |

| Quinoxaline-based Emitters | Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, color tuning |

Fluorescent Dyes and Optoelectronic Materials

While there is a lack of specific data on the fluorescent properties of 7-bromo-5-methoxyquinoxaline (B6192759), quinoxaline derivatives are known to exhibit fluorescence, often with large Stokes shifts. This characteristic is advantageous for applications in fluorescent dyes and probes. The emission color and quantum yield of these compounds can be modulated by altering the substituents on the quinoxaline ring system. For instance, the introduction of electron-donating groups can lead to a red-shift in the emission spectrum.

The inherent photophysical properties of the quinoxaline core make it a valuable component in the design of materials for optoelectronic devices, where the ability to absorb and emit light is paramount.

Chemical Sensors and Probes

The electron-deficient quinoxaline nucleus can interact with various analytes, making its derivatives suitable for use in chemical sensors. Although no specific sensor applications for this compound have been reported, other quinoxaline-based compounds have been developed as fluorescent or colorimetric sensors for ions and neutral molecules. The binding of an analyte to a quinoxaline-based sensor can induce a change in its photophysical properties, such as a shift in its absorption or emission spectrum, allowing for the detection of the target species.

Liquid Crystalline Materials Development

There is no available research indicating the use of this compound in the development of liquid crystalline materials. However, the rigid, planar structure of the quinoxaline core is a feature often found in mesogenic (liquid crystal-forming) molecules. By attaching flexible alkyl or alkoxy chains to the quinoxaline scaffold, it is possible to induce liquid crystalline phases. The development of such materials is of interest for applications in display technologies and other electro-optical devices.

Role as a Synthetic Intermediate for Complex Chemical Scaffolds

The true potential of this compound, as suggested by its structure, likely lies in its utility as a versatile intermediate in organic synthesis. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, while the quinoxaline core itself can be further functionalized.

Building Block for Fused Heterocyclic Systems

While specific examples of using this compound to create fused heterocyclic systems are not documented, bromo-substituted quinoxalines are generally valuable precursors for such syntheses. The bromine atom can be readily displaced or used in coupling reactions to build more complex molecular architectures.

For example, palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions are commonly employed to form new carbon-carbon bonds at the site of the bromine atom. This allows for the fusion of other aromatic or heterocyclic rings onto the quinoxaline framework, leading to the creation of novel, extended π-systems with unique electronic and photophysical properties. These larger, fused systems are of interest in materials science and medicinal chemistry. Quinoxaline derivatives serve as important structural units for the development of pharmaceuticals and functional materials. nih.gov

| Reaction Type | Reagent | Resulting Structure | Potential Application of Product |

| Suzuki Coupling | Arylboronic acid | Aryl-substituted quinoxaline | Organic electronics, pharmaceuticals |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted quinoxaline | Conjugated materials, molecular wires |

| Buchwald-Hartwig Amination | Amine | Amino-substituted quinoxaline | Dyes, pharmaceuticals |

| Ullmann Condensation | Phenol or Thiophenol | Aryloxy/Arylthio-substituted quinoxaline | Polymers, biologically active molecules |

Precursor for Macrocyclic and Supramolecular Structures

The rigid, planar structure and the presence of versatile functional groups on this compound make it a valuable building block in the synthesis of complex macrocyclic and supramolecular architectures. The quinoxaline scaffold itself is a critical component in the design of molecular sensors, macrocyclic receptors for molecular recognition, and cavitands. researchgate.net The synthetic strategy often involves leveraging the bromine atom at the 7-position as a handle for cross-coupling reactions, while the methoxy (B1213986) group at the 5-position can modulate the electronic properties and solubility of the resulting macrocycle.

Researchers have developed various methods for creating quinoxaline-containing macrocycles, including synthesizing them from different quinoxaline derivatives or from podands (acyclic molecules with binding sites) that contain quinoxaline fragments. researchgate.net For instance, a common approach is the ring-closing metathesis of a diene-containing quinoxaline fragment, which successfully produces a macrocyclic intermediate. nih.gov This intermediate can then be further modified to achieve the final desired structure. nih.gov The bromo-substituent on the this compound core is particularly amenable to reactions like Suzuki or Sonogashira couplings, allowing for the connection of different molecular chains to form the large ring structure characteristic of macrocycles. These complex structures are of great interest to the pharmaceutical industry for their ability to bind to challenging biological targets, such as proteins with flat, featureless surfaces. epfl.ch

Table 1: Synthetic Strategies for Quinoxaline-Based Macrocycles

| Synthetic Strategy | Description | Key Intermediates/Reactants | Reference |

|---|---|---|---|

| Ring-Closing Metathesis | Formation of a macrocycle by joining the two ends of a diene-containing linear molecule. | Diene-functionalized quinoxaline derivatives. | nih.gov |

| Coupling Reactions | Linking quinoxaline units or attaching side chains using transition metal-catalyzed cross-couplings. | Bromo- or iodo-substituted quinoxalines, boronic acids, alkynes. | researchgate.net |

Applications in Catalysis Research (e.g., Ligand Design)

The quinoxaline framework, particularly functionalized derivatives like this compound, serves as a versatile scaffold for the design of ligands in catalysis. The two nitrogen atoms within the pyrazine ring of the quinoxaline core are excellent coordination sites for metal centers, such as ruthenium, forming stable complexes. researchgate.net The electronic properties of these ligands can be finely tuned by substituents on the benzene ring. The electron-donating methoxy group (-OCH3) and the electron-withdrawing bromo (-Br) group on this compound allow for systematic modification of the ligand's electronic nature, which in turn influences the activity and selectivity of the metal catalyst it is coordinated to.

The development of efficient catalytic systems is a cornerstone of green chemistry, and quinoxaline derivatives are increasingly being explored in this context. mdpi.commdpi.com For example, quinoxalines have been incorporated into heterogeneous catalysts, which are valued for their environmental friendliness, high activity, stability, and ease of recovery and regeneration. mdpi.com While many studies focus on the synthesis of quinoxalines using various catalysts, the use of quinoxalines as ligands is a growing area of research. orientjchem.orgresearchgate.netrsc.orgnih.govtandfonline.com The bromo-substituent on this compound provides a convenient attachment point for polymerization or for grafting onto solid supports, facilitating the creation of recyclable heterogeneous catalysts. mdpi.com

Chemical Biology Research (Excluding Clinical Human Data)

In chemical biology, understanding how small molecules interact with biological macromolecules is fundamental. Derivatives of the quinoxaline scaffold are frequently used in in vitro and in silico studies to probe these interactions. Molecular docking is a computational technique widely employed to investigate the binding affinity and mode of interaction between quinoxaline-based compounds and protein targets, such as kinases. ekb.eg

For example, docking studies have revealed that quinoxaline derivatives can fit into the active sites of key protein targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). ekb.egnih.govnih.gov These studies calculate binding affinity values and identify specific amino acid residues that form hydrogen bonds or other crucial interactions with the ligand. ekb.egnih.gov The specific substitution pattern on the quinoxaline ring significantly influences these interactions. For this compound, the methoxy group could form hydrogen bonds with appropriate amino acid residues, while the bromo group could participate in halogen bonding or occupy a hydrophobic pocket within the protein's active site. Such in vitro and computational studies are essential for structure-activity relationship (SAR) analysis, which guides the design of more potent and selective molecules. mdpi.com

Table 2: Examples of Quinoxaline Derivatives in Molecular Interaction Studies

| Compound Type | Target Protein | Method of Study | Key Findings | Reference |

|---|---|---|---|---|

| Quinoxaline-based derivatives | VEGFR-2 | Molecular Docking | Good binding energy and interaction with key amino acids (ASP 1044, GLU 883). | ekb.eg |

| Novel quinoxaline derivatives | EGFR, COX-2 | Molecular Docking | Good correlation between predicted binding and observed biological activity. | nih.gov |

Quinoxaline and its derivatives are recognized as valuable fluorophores, forming the core structure of many biochemical probes. nih.gov These probes are designed to detect and visualize specific analytes, ions, or changes in the microenvironment, such as polarity, viscosity, or pH. rsc.orgresearchgate.netmdpi.com The utility of this compound in this field stems from its inherent fluorescence and the strategic placement of its functional groups.

The bromo group at the 7-position is an exceptionally useful handle for synthetic modification. It allows for the attachment of other molecular components through cross-coupling reactions, enabling the construction of sophisticated probes. rsc.org For instance, a targeting moiety could be attached to guide the probe to a specific cellular location, or an additional fluorophore could be added to create a FRET (Förster Resonance Energy Transfer) sensor. The methoxy group, an electron-donating group, can modulate the photophysical properties of the quinoxaline core, influencing its absorption and emission wavelengths, quantum yield, and sensitivity to the environment. nih.gov Researchers have successfully developed quinoxaline-based fluorescent probes for a range of applications, including estimating the polarity of protein binding sites and detecting specific ions in aqueous solutions. researchgate.netrsc.orgfao.org The development of far-red and near-infrared fluorescent probes is a key area of interest, as these longer wavelengths can penetrate tissue more effectively, making them suitable for imaging in living systems. youtube.com

Table 3: Applications of Quinoxaline-Based Biochemical Probes

| Probe Application | Target/Parameter | Principle of Detection | Reference |

|---|---|---|---|

| Polarity Sensor | Protein Binding Sites | Solvatochromic fluorescence (color shift with polarity). | rsc.orgfao.org |

| Ion Sensor | Mercury (Hg²⁺) | Selective fluorescence quenching upon ion binding. | researchgate.net |

| Viscosity Sensor | Cellular Microenvironment | Fluorescence intensity increases in more viscous media due to restricted molecular rotation. | researchgate.net |

| pH Indicator | Aqueous Solutions | Changes in absorption and emission spectra upon protonation of the quinoxaline nitrogen atoms. | mdpi.com |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 7-Bromo-5-methoxyquinoxaline (B6192759) and its derivatives is geared towards "green chemistry" principles. researchgate.net Traditional multi-step syntheses are often hampered by the use of hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. researchgate.net Emerging research will likely focus on developing one-pot syntheses and utilizing environmentally benign solvents and catalysts.

Key research directions include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating methods. researchgate.net Its application to the condensation of a suitably substituted 1,2-diaminobenzene with a 1,2-dicarbonyl compound could provide a rapid and efficient route to the this compound core.

Use of Green Solvents: Research is moving towards replacing toxic organic solvents with greener alternatives like water, ethanol (B145695), or glycerol. researchgate.net The development of synthetic protocols for this compound in these solvents would significantly improve the environmental footprint of its production.

Heterogeneous Catalysis: Employing reusable solid catalysts, such as nanocatalysts or polymer-supported catalysts, can simplify product purification and reduce waste, aligning with the goals of sustainable chemistry. researchgate.net

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses toxic/hazardous organic solvents | Focus on water, ethanol, glycerol, ionic liquids researchgate.net |

| Catalysts | Homogeneous catalysts, often requiring difficult removal | Reusable heterogeneous or nanocatalysts researchgate.net |

| Energy Input | Conventional heating, long reaction times | Microwave irradiation, ultrasonic waves for rapid reactions researchgate.net |

| Efficiency | Can have lower yields and complex purification | Higher yields, operational simplicity, one-pot strategies |

Exploration of Unconventional Reactivity Pathways

The chemical structure of this compound, featuring an electron-deficient quinoxaline (B1680401) core with bromo and methoxy (B1213986) substituents, offers rich possibilities for exploring novel chemical reactions. The bromine atom at the 7-position is a particularly valuable handle for synthetic diversification through cross-coupling reactions.

Future research is expected to investigate:

Advanced Cross-Coupling Reactions: While Suzuki-Miyaura coupling is a standard technique, the exploration of other modern cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, Heck) at the C7-bromo position could lead to a diverse library of derivatives with novel electronic and biological properties.

Unusual Friedlander Reactions: Modified versions of the Friedlander annulation, a classic method for quinoline (B57606) synthesis, have been shown to produce unexpected quinoxaline-based heterocycles. acs.org Investigating analogous unconventional cyclizations could lead to new polycyclic systems incorporating the this compound scaffold.

Reactivity of N-Oxide Derivatives: The conversion of the quinoxaline nitrogen atoms to their N-oxide forms can significantly alter the reactivity of the heterocyclic ring, enabling nucleophilic substitution reactions that are otherwise difficult. mdpi.com Exploring the chemistry of this compound-1,4-dioxide could unlock new synthetic pathways.

Advanced Computational Modeling for Property Prediction

Computational chemistry offers powerful tools for predicting the properties of molecules like this compound, thereby guiding experimental work and accelerating the discovery process. researchgate.netnih.gov Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are central to this effort.

Emerging research directions in this area include:

Predictive QSAR Models: By synthesizing a small library of derivatives and evaluating their biological activity, a QSAR model can be developed. nih.gov This model can then be used to predict the activity of virtual compounds, identifying the most promising candidates for future synthesis and testing. nih.gov

DFT for Mechanistic Insights: DFT calculations can be used to study the electronic structure, stability, and reactivity of this compound. nih.govunlp.edu.ar This allows researchers to understand reaction mechanisms and predict spectroscopic properties, providing a theoretical foundation for experimental findings.

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can predict how this compound and its derivatives might bind to biological targets like enzymes or receptors. tandfonline.com Molecular dynamics simulations can further explore the stability of these interactions over time. nih.gov

Table 2: Applications of Computational Modeling

| Modeling Technique | Application for this compound | References |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predict potential anticancer or antimicrobial activity based on structural features. | researchgate.netnih.gov |

| DFT (Density Functional Theory) | Calculate electronic properties, predict NMR spectra, and investigate reaction pathways. | nih.govunlp.edu.ar |

| Molecular Docking | Identify potential binding modes to therapeutic targets like kinases or DNA. | nih.govtandfonline.com |

| ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction | In silico assessment of drug-likeness and pharmacokinetic properties. | researchgate.netnih.gov |

Integration into Multi-Functional Hybrid Materials

The unique electronic properties of the quinoxaline scaffold make it an attractive building block for advanced materials. researchgate.net The this compound structure is particularly well-suited for this purpose, as the bromine atom allows for its covalent integration into larger systems.

Future research is anticipated in the following areas:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are known to be effective electron-transporting and emissive materials. Research could focus on incorporating this compound into polymers or dendrimers for use in OLED devices.

Fluorescent Sensors: The fluorescence of the quinoxaline core can be sensitive to its local environment. By functionalizing the molecule, for example through the bromo group, it could be developed into a selective chemosensor for detecting metal ions or other analytes.

Organic-Inorganic Hybrid Materials: The compound could be anchored to inorganic substrates, such as silica (B1680970) or metal nanoparticles, to create hybrid materials with combined properties, potentially useful in catalysis or photonics. researchgate.net

Role in Advanced Analytical Methodologies

Quinoxaline derivatives have been employed as fluorescent probes and derivatizing agents in analytical chemistry. mdpi.com The specific substitution pattern of this compound may impart unique spectroscopic properties that can be exploited for analytical applications.

Future research could explore:

Fluorescent Labeling: The compound could be developed as a fluorescent tag for labeling biomolecules like proteins or nucleic acids in bio-imaging or electrophoretic applications.

Chromatographic Derivatization: It could serve as a derivatizing agent to improve the detection of certain analytes in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), particularly for compounds that lack a strong chromophore or fluorophore.

Probes for Molecular Electronics: The ability of quinoxalines to interact with DNA suggests that this compound could be investigated as a probe for studying nucleic acid structures or as a component in DNA-based electronic devices. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 7-Bromo-5-methoxyquinoxaline, and how should data interpretation address common structural ambiguities?

- Methodology : Use a combination of -/-NMR to confirm substitution patterns (e.g., distinguishing methoxy vs. bromine positions) and High-Resolution Mass Spectrometry (HRMS) for molecular ion validation. Purity should be assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.4% tolerance) .

- Common pitfalls : Overlapping signals in NMR due to quinoxaline’s aromaticity can be resolved using 2D-COSY or NOESY experiments. For crystalline samples, X-ray diffraction provides unambiguous confirmation .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Protocols :

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Waste disposal : Collect halogenated waste separately for incineration to prevent environmental release .

- Stability : Store at 2–8°C in airtight containers; avoid contact with oxidizing agents to prevent decomposition into toxic byproducts (e.g., bromine gas) .

Advanced Research Questions

Q. How can researchers design factorial experiments to optimize the synthesis of this compound while minimizing byproduct formation?

- Experimental design : Use a 2 factorial design to test variables:

| Factor | Levels |

|---|---|

| Temperature | 80°C vs. 120°C |

| Catalyst | Pd(OAc) vs. CuI |

| Solvent | DMF vs. THF |

- Response variables : Yield (GC-MS), byproduct quantification (HPLC). Interactions between solvent polarity and catalyst efficiency often explain >70% of variability .

Q. What theoretical frameworks are applicable for predicting the reactivity of this compound in cross-coupling reactions?

- Conceptual basis :

- Frontier Molecular Orbital (FMO) theory : Calculate HOMO/LUMO energies (DFT at B3LYP/6-31G* level) to predict nucleophilic/electrophilic sites. The bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing Suzuki coupling reactivity .

- Hammett substituent constants : Use σ values (Br: +0.39; OMe: -0.12) to model electronic effects on reaction rates. Contradictions in literature data (e.g., unexpected regioselectivity) may arise from steric hindrance not captured by electronic models .

Q. How to resolve contradictions in reported solvent effects on the photophysical properties of this compound?

- Methodological approach :

- Solvatochromism studies : Measure UV-Vis spectra in solvents of varying polarity (e.g., hexane to DMSO). Use Lippert-Mataga plots to correlate Stokes shift with solvent dielectric constant .

- Contradiction analysis : Discrepancies may stem from aggregation-induced emission (AIE) in high-concentration solutions. Verify via concentration-dependent fluorescence assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.